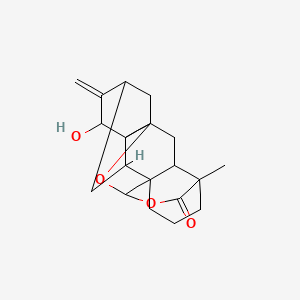

Spiramilactone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one |

InChI |

InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3 |

InChI Key |

DNBGAGAUTOKWGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Spironolactone's Mechanism of Action in Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spironolactone (B1682167), a potassium-sparing diuretic, exerts its primary effects within the distal convoluted tubule and collecting duct of the nephron. Its mechanism of action is centered on the competitive antagonism of the mineralocorticoid receptor (MR), which is activated by aldosterone (B195564). By blocking the action of aldosterone, spironolactone disrupts the synthesis of aldosterone-induced proteins, leading to a cascade of events that ultimately alter ion transport in the renal tubules. This guide provides a comprehensive overview of the molecular pathways, quantitative effects, and experimental methodologies related to spironolactone's function in the kidney.

Core Mechanism: Competitive Antagonism of the Mineralocorticoid Receptor

Spironolactone and its active metabolites, primarily canrenone (B1668266) and 7α-thiomethyl-spironolactone, function as direct competitive antagonists of the mineralocorticoid receptor.[1] This receptor, a member of the nuclear receptor superfamily, is located in the cytoplasm of principal cells in the distal renal tubules.[2] Under normal physiological conditions, aldosterone binds to the MR, leading to its activation and translocation to the nucleus, where it modulates the transcription of specific genes.

Spironolactone's molecular structure allows it to bind to the same site on the MR as aldosterone, thereby preventing the receptor's activation.[1] This competitive inhibition is the cornerstone of spironolactone's diuretic and antihypertensive effects.

Binding Affinity

The affinity of spironolactone for the mineralocorticoid receptor has been quantified in various in vitro studies.

| Compound | Receptor | IC50 (nM) | Species |

| Spironolactone | Mineralocorticoid Receptor | 24 | Not Specified |

| Spironolactone | Androgen Receptor | 77 | Not Specified |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

The binding of aldosterone to the mineralocorticoid receptor initiates a signaling cascade that ultimately regulates the activity of key ion channels in the apical membrane of principal cells. Spironolactone, by blocking this initial step, prevents these downstream effects.

Aldosterone-Induced Signaling Pathway

The following diagram illustrates the canonical aldosterone signaling pathway in a principal cell of the renal collecting duct and the point of inhibition by spironolactone.

Caption: Aldosterone signaling pathway in a renal principal cell and spironolactone's point of inhibition.

Regulation of Ion Channels

The primary targets of the aldosterone-induced signaling pathway are the Epithelial Sodium Channel (ENaC) and the Renal Outer Medullary Potassium Channel (ROMK).

-

ENaC: Aldosterone increases the number and open probability of ENaC channels in the apical membrane of principal cells. This is mediated, in part, by the serum and glucocorticoid-inducible kinase 1 (SGK1), an aldosterone-induced protein. SGK1 phosphorylates and inactivates the ubiquitin ligase Nedd4-2, which would otherwise target ENaC for degradation. By preventing this degradation, aldosterone promotes sodium reabsorption from the tubular fluid into the principal cells.

-

ROMK: The increased sodium reabsorption through ENaC creates a more negative electrical potential in the tubular lumen. This favorable electrochemical gradient drives the secretion of potassium ions (K+) from the principal cells into the tubular fluid through ROMK channels.

Spironolactone, by inhibiting the initial aldosterone-MR binding, prevents the synthesis of SGK1 and other aldosterone-induced proteins. This leads to increased Nedd4-2 activity, subsequent ENaC degradation, and a reduction in sodium reabsorption. The resulting less negative luminal potential diminishes the driving force for potassium secretion, leading to potassium retention.

Quantitative Effects of Spironolactone

The administration of spironolactone leads to measurable changes in blood pressure, serum electrolytes, and urinary electrolyte excretion.

Effects on Blood Pressure

| Study Population | Spironolactone Dose | Duration of Treatment | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |

| Resistant Hypertension | 25 mg/day | 8 weeks | 9.8 - 13.0 | 3.2 - 6.4 |

| Refractory Hypertension | 1 mg/kg/day | 1 month | 24 | 10 |

| Resistant Hypertension | 25-50 mg/day | 1.3 years (median) | 21.9 | 9.5 |

| Essential Hypertension | 100 mg b.i.d. | 1 month | 27 | 11 |

Effects on Serum Electrolytes

| Study Population | Spironolactone Dose | Duration of Treatment | Change in Serum Potassium | Change in Serum Sodium |

| Severe Chronic Heart Failure | 25 mg/day | 3 months | Significant increment (p<0.05) | No significant reduction |

| Congestive Heart Failure and/or Arterial Hypertension | 100 mg/day | 6 months | Significant increase | Not specified |

Effects on Urinary Electrolytes

| Study Population | Spironolactone Dose | Outcome | Result |

| Acutely Decompensated Heart Failure | 100 mg/day | Spot Urinary Sodium (Day 3) | 84.13 ± 28.71 mmol/L (Spironolactone) vs. 70.74 ± 34.43 mmol/L (Control) |

| Healthy Subjects (exercising) | 300 mg over 18h | Urinary Sodium Excretion Rate | Significantly higher with spironolactone (P<0.05) |

| Resistant Hypertension | 12.5-25 mg/day | 24h Urinary Sodium Excretion and BP Response | Patients with higher urinary sodium excretion (≥ 200mEq/24h) had a greater blood pressure reduction. |

Effects on Aldosterone and Renin

Spironolactone's blockade of the mineralocorticoid receptor disrupts the negative feedback loop of the renin-angiotensin-aldosterone system (RAAS). This typically leads to a compensatory increase in plasma renin activity and aldosterone levels.[3][4]

Experimental Protocols

The following sections outline the methodologies for key experiments used to investigate the mechanism of action of spironolactone.

In Vitro Mineralocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of spironolactone for the mineralocorticoid receptor.

Methodology:

-

Receptor Source Preparation: Cytosol containing mineralocorticoid receptors is prepared from tissues with high MR expression (e.g., rat kidney) or from cell lines engineered to overexpress the human MR.

-

Radioligand: A radiolabeled mineralocorticoid, typically [³H]-aldosterone, is used.

-

Competitive Binding Assay:

-

A fixed concentration of [³H]-aldosterone is incubated with the receptor preparation.

-

Increasing concentrations of unlabeled spironolactone are added to compete with the radioligand for binding to the MR.

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is commonly used to adsorb the unbound radioligand, leaving the receptor-bound [³H]-aldosterone in the supernatant.

-

Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The concentration of spironolactone that inhibits 50% of [³H]-aldosterone binding (IC50) is calculated to determine its binding affinity.

Measurement of Transepithelial Voltage and Sodium Transport in Cultured Renal Cells

Objective: To assess the effect of spironolactone on sodium transport across a monolayer of renal epithelial cells.

Methodology:

-

Cell Culture: Renal epithelial cells (e.g., from the cortical collecting duct) are cultured on permeable supports to form a polarized monolayer.

-

Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.

-

Measurement of Transepithelial Voltage (Vt) and Short-Circuit Current (Isc):

-

Voltage-sensing and current-passing electrodes are placed in each compartment.

-

The spontaneous transepithelial voltage is measured.

-

A voltage clamp is used to maintain the Vt at 0 mV, and the current required to do so (the short-circuit current) is measured. The Isc is a direct measure of net ion transport across the epithelium.

-

-

Experimental Intervention:

-

Aldosterone is added to the basolateral side to stimulate sodium transport.

-

Spironolactone is then added (typically to the basolateral side) to assess its inhibitory effect on the aldosterone-induced increase in Isc.

-

Amiloride, an ENaC blocker, can be added to the apical side to confirm that the measured current is primarily due to sodium transport through ENaC.

-

Patch-Clamp Analysis of ENaC and ROMK Channels

Objective: To directly measure the activity of individual ENaC and ROMK channels in response to aldosterone and spironolactone.

Methodology:

-

Cell Preparation: Principal cells from the collecting duct are isolated or studied in situ in split-open tubules.

-

Patch-Clamp Recording:

-

A glass micropipette with a very small tip opening is pressed against the apical membrane of a principal cell to form a high-resistance seal (gigaseal).

-

Cell-attached configuration: The patch of membrane under the pipette remains attached to the cell, allowing the recording of single-channel currents in a near-physiological state.

-

Whole-cell configuration: The membrane patch is ruptured, allowing for the measurement of the total current from all channels in the cell membrane.

-

-

Experimental Conditions:

-

The composition of the pipette and bath solutions is controlled to isolate the currents of interest (e.g., using specific ion concentrations and channel blockers).

-

Cells are pre-treated with aldosterone with or without spironolactone.

-

-

Data Analysis: The open probability, conductance, and density of ENaC and ROMK channels are analyzed to determine the effects of spironolactone.

Western Blotting for Aldosterone-Induced Proteins

Objective: To quantify the expression of aldosterone-induced proteins, such as SGK1, and the phosphorylation status of their targets, like Nedd4-2, in response to spironolactone.

Methodology:

-

Sample Preparation: Kidney tissue or cultured renal cells are treated with aldosterone and/or spironolactone. The cells or tissues are then lysed to extract total protein.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-SGK1 or anti-phospho-Nedd4-2).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

-

Quantification: The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

Conclusion

Spironolactone's mechanism of action in the renal tubules is a well-defined process of competitive antagonism of the mineralocorticoid receptor. This primary action initiates a cascade of intracellular events that culminate in the downregulation of ENaC-mediated sodium reabsorption and a subsequent decrease in ROMK-mediated potassium secretion. The quantitative data from clinical and preclinical studies consistently demonstrate the physiological consequences of this mechanism, including reduced blood pressure and alterations in serum and urinary electrolyte levels. The experimental protocols outlined provide a framework for the continued investigation of mineralocorticoid receptor antagonists and their role in renal physiology and pathophysiology. This in-depth understanding is crucial for the development of novel and more specific therapies targeting the renin-angiotensin-aldosterone system.

Experimental Workflow Diagram

Caption: A logical workflow for investigating spironolactone's mechanism of action.

References

- 1. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Raised aldosterone to renin ratio predicts antihypertensive efficacy of spironolactone: a prospective cohort follow-up study - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Landmark Diuretic: A Technical Guide to the Discovery and Synthesis of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of spironolactone (B1682167), a cornerstone in the management of conditions driven by excess aldosterone (B195564). We will delve into the historical context of its development, detail its chemical synthesis, present its pharmacological properties with quantitative data, and provide illustrative experimental protocols and signaling pathways.

A Historical Perspective: The Discovery of Spironolactone

The journey to spironolactone's discovery began with the understanding of the role of aldosterone in fluid and electrolyte balance. The timeline below highlights the key milestones in its development.[1][2]

-

1950: Deming and Luetscher identify increased sodium retention in patients with heart disease, pointing towards a hormonal influence.[2]

-

1953: Aldosterone, initially termed electrocortin, is discovered by Simpson and Tait, revealing a potent mineralocorticoid responsible for sodium and potassium regulation.[1][2]

-

1955: The first case of primary aldosteronism is described by Jerome Conn, establishing a clear clinical target for an aldosterone antagonist.

-

1957: Researchers at G. D. Searle & Co., led by John A. Cella and Robert C. Tweit, synthesize spironolactone (initially coded SC-9420). In the same year, Kagawa and colleagues discover that 17-spirolactone steroids can effectively block the effects of mineralocorticoids.

-

1959: Spironolactone is introduced to the market under the brand name Aldactone, offering a novel therapeutic option for conditions associated with hyperaldosteronism.

-

1963: The observation of "spironolactone bodies" in the adrenal glands of treated patients by Janigan provides early evidence of its biological effects.

The Chemical Synthesis of Spironolactone

The industrial synthesis of spironolactone has evolved, with primary routes starting from either dehydroepiandrosterone (B1670201) (DHEA) or 4-androstenedione. A common and efficient method involves the conversion of the intermediate canrenone (B1668266) to spironolactone.

Synthesis of Spironolactone from Canrenone

This method involves the addition of a thioacetyl group to canrenone.

Quantitative Data for Synthesis

| Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield | Purity (HPLC) |

| Canrenone | Potassium thioacetate, Methanesulfonic acid | Ethanol | Reflux, then -10°C | 76% | 99.0% |

| Canrenone | Potassium thioacetate, Oxalic acid | Ethanol | Reflux, then -10°C | 75.8% | 99.3% |

| Canrenone | Thioacetic acid | Methanol | Reflux, then 0°C | 99.0% | 99.8% |

Detailed Experimental Protocol: Synthesis from Canrenone and Potassium Thioacetate

This protocol is adapted from a patented method and provides a high-yield synthesis of spironolactone.

Materials:

-

Canrenone

-

Potassium thioacetate

-

Methanesulfonic acid

-

Ethanol

-

Water

Procedure:

-

To a reaction vessel, add 12.25 g of canrenone, 8.6 g of potassium thioacetate, and 100 ml of ethanol.

-

Heat the mixture to reflux.

-

Slowly add 7.3 g of methanesulfonic acid dropwise over approximately 1 hour.

-

Continue to reflux the reaction mixture for an additional 3 hours.

-

After the reaction is complete, stop heating and cool the mixture to -10°C.

-

Maintain the temperature at -10°C for 2.2 hours to allow for precipitation.

-

Filter the precipitate.

-

Wash the filter cake with 10 ml of water and 10 ml of ethanol.

-

Dry the crude product to obtain approximately 14.5 g of crude spironolactone.

-

Recrystallize the crude product from ethanol to yield approximately 12.43 g of pure spironolactone.

Mechanism of Action: A Dual Antagonist

Spironolactone exerts its therapeutic effects primarily through competitive antagonism of the mineralocorticoid receptor (MR), with additional antiandrogenic activity.

Genomic and Non-Genomic Signaling Pathways

Spironolactone's primary mechanism is the blockade of the genomic signaling pathway of aldosterone. It also exhibits non-genomic effects that are independent of aldosterone antagonism.

Receptor Binding Affinity

Spironolactone and its active metabolites, canrenone and 7α-thiomethylspironolactone, exhibit varying affinities for steroid hormone receptors, which explains its therapeutic effects and side-effect profile.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Spironolactone | Mineralocorticoid (MR) | 24 |

| Androgen (AR) | 310 | |

| Progesterone (PR) | 320 | |

| Canrenone | Mineralocorticoid (MR) | 24 |

| 7α-thiomethylspironolactone | Mineralocorticoid (MR) | 1.2 |

In Vitro and In Vivo Evaluation

The pharmacological properties of spironolactone have been extensively characterized through a variety of in vitro and in vivo experimental models.

Mineralocorticoid Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of spironolactone for the mineralocorticoid receptor.

Materials:

-

Source of mineralocorticoid receptors (e.g., rat kidney cytosol or cells expressing recombinant human MR)

-

[³H]-Aldosterone (radioligand)

-

Unlabeled spironolactone

-

Assay buffer (e.g., Tris-HCl with EDTA and molybdate)

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Prepare the receptor-containing cytosol or cell lysate and keep it on ice.

-

In a series of microcentrifuge tubes, add a fixed concentration of [³H]-aldosterone (e.g., 2 nM).

-

Add increasing concentrations of unlabeled spironolactone to the tubes.

-

For the determination of non-specific binding, add a 500-fold excess of unlabeled aldosterone to a separate set of tubes.

-

Initiate the binding reaction by adding the receptor preparation to each tube.

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

To separate bound from free radioligand, add a dextran-coated charcoal suspension to each tube, vortex, and incubate for 10 minutes at 4°C.

-

Centrifuge the tubes at high speed to pellet the charcoal.

-

Transfer the supernatant containing the bound radioligand to scintillation vials.

-

Add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of spironolactone and determine the IC50 value (the concentration of spironolactone that inhibits 50% of specific [³H]-aldosterone binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Diuretic Activity in Rats

This protocol describes a method to assess the diuretic and electrolyte-excreting effects of spironolactone in a rat model.

Materials:

-

Male Wistar rats (180-220 g)

-

Spironolactone

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Metabolic cages

-

Flame photometer or ion-selective electrode analyzer

Procedure:

-

Fast the rats for 18 hours with free access to water.

-

Administer a saline load (0.9% NaCl, 25 ml/kg) orally to all animals to ensure a baseline urine output.

-

Divide the animals into groups: a control group receiving the vehicle and treatment groups receiving different doses of spironolactone (e.g., 10, 20, 40 mg/kg) orally.

-

Immediately place each rat in an individual metabolic cage.

-

Collect urine for a specified period, typically 5 to 24 hours.

-

Measure the total urine volume for each rat.

-

Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.

-

Calculate the total excretion of Na⁺ and K⁺ for each animal.

-

Compare the urine volume and electrolyte excretion between the spironolactone-treated groups and the control group to determine the diuretic and potassium-sparing effects.

Quantitative Data from In Vivo Diuretic Studies in Rats:

| Treatment (Dose) | Urine Volume (mL/5h) | Na⁺ Excretion (mEq/5h) | K⁺ Excretion (mEq/5h) |

| Control (Vehicle) | 2.5 ± 0.3 | 0.15 ± 0.02 | 0.20 ± 0.03 |

| Spironolactone (20 mg/kg) | 4.8 ± 0.5 | 0.35 ± 0.04 | 0.18 ± 0.02 |

*p < 0.05 compared to control. Data are representative and may vary between studies.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a method to evaluate the blood pressure-lowering effects of spironolactone in a genetic model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

Spironolactone

-

Vehicle

-

Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)

Procedure:

-

Acclimate the SHR to the blood pressure measurement procedure.

-

Record baseline systolic blood pressure (SBP) for all animals.

-

Divide the rats into a control group (vehicle) and a treatment group (spironolactone, e.g., 20 mg/kg/day orally).

-

Administer the treatment daily for a specified duration (e.g., 4-8 weeks).

-

Measure SBP at regular intervals throughout the study.

-

At the end of the study, compare the final SBP between the treated and control groups to assess the antihypertensive effect.

Quantitative Data from In Vivo Antihypertensive Studies in SHR:

| Treatment Group | Duration of Treatment | Mean Arterial Pressure (mmHg) at Endpoint |

| Control (SHR) | 8 weeks | 197 ± 7 |

| Spironolactone (20 mg/kg) | 8 weeks | 207 ± 7 |

| Wistar (Normotensive) | 8 weeks | 136 ± 2 |

Note: In some studies with SHR, low-dose spironolactone did not significantly reduce blood pressure but did show beneficial effects on cardiac hypertrophy and stiffness. In studies with salt-loaded SHR, higher doses of spironolactone (80 mg/kg) also did not significantly lower blood pressure but did abate cardiac hypertrophy. However, in clinical trials with patients having resistant hypertension, spironolactone (25 mg/day) significantly reduced systolic blood pressure.

Conclusion

The discovery and development of spironolactone marked a significant advancement in the pharmacological management of diseases characterized by excessive aldosterone activity. Its synthesis has been refined over the years to improve efficiency and yield. The understanding of its mechanism of action, encompassing both genomic and non-genomic pathways, continues to evolve, revealing a more complex pharmacological profile than initially appreciated. The experimental protocols detailed in this guide provide a framework for the continued investigation of spironolactone and the development of novel mineralocorticoid receptor antagonists with improved selectivity and efficacy.

References

Spironolactone as a Mineralocorticoid Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone (B1682167), a synthetic steroid, has been a cornerstone in the management of conditions characterized by excess aldosterone (B195564) for decades. Its primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR), a nuclear hormone receptor crucial for regulating sodium and water homeostasis. This technical guide provides an in-depth exploration of the core pharmacology of spironolactone, focusing on its interaction with the MR. It consolidates quantitative data on its binding affinity, pharmacokinetics, and clinical efficacy. Furthermore, this guide details key experimental protocols for studying MR antagonists and visualizes the complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Spironolactone is a potassium-sparing diuretic with a well-established role in treating conditions such as heart failure, hypertension, and primary hyperaldosteronism.[1] Its therapeutic effects are primarily attributed to its ability to block the actions of aldosterone at the mineralocorticoid receptor.[2] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water retention and potassium excretion. By competitively inhibiting the binding of aldosterone to the MR, spironolactone effectively reverses these effects, leading to natriuresis and potassium conservation.[3][4] Beyond its diuretic properties, spironolactone also exhibits anti-androgenic effects, which contribute to both its therapeutic applications in conditions like hirsutism and its side-effect profile.[5] This guide will delve into the molecular pharmacology of spironolactone, providing a detailed overview of its mechanism of action, quantitative pharmacological data, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Spironolactone exerts its effects by directly competing with aldosterone for the ligand-binding pocket of the mineralocorticoid receptor. The MR, a member of the nuclear receptor superfamily, is predominantly located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).

Genomic Signaling Pathway

Upon binding aldosterone, the MR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the transcription of aldosterone-responsive genes. These genes encode proteins such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase, which mediate sodium reabsorption and potassium secretion in the distal nephron. Spironolactone, by occupying the ligand-binding site without inducing the appropriate conformational change for co-activator recruitment, prevents this cascade of events, thereby inhibiting the genomic effects of aldosterone.

Non-Genomic Signaling

In addition to the classical genomic pathway, aldosterone can elicit rapid, non-genomic effects that are not dependent on gene transcription. These effects are thought to be mediated by a subpopulation of MR located at the plasma membrane. Membrane-bound MR can interact with and activate various intracellular signaling cascades, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). These rapid signals can influence ion transport and cellular function within minutes. Spironolactone is also capable of antagonizing these non-genomic actions of aldosterone.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for spironolactone and its active metabolites.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Value (nM) | Species |

| Spironolactone | Mineralocorticoid (MR) | Ki | 2.32 | Human |

| Mineralocorticoid (MR) | IC50 | 2.4 - 60 | Human | |

| Androgen (AR) | Ki | 39.4 | Human | |

| Androgen (AR) | IC50 | 13 - 670 | Human | |

| Progesterone (B1679170) (PR) | Ki | 400 | Human | |

| Glucocorticoid (GR) | Ki | 32.6 | Human | |

| Canrenone | Mineralocorticoid (MR) | - | - | - |

| Androgen (AR) | - | - | - | |

| 7α-thiomethylspironolactone | Androgen (AR) | - | - | Rat |

| 6β-hydroxy-7α-thiomethylspironolactone | - | - | - | - |

Data compiled from multiple sources.

Table 2: Pharmacokinetic Parameters

| Parameter | Spironolactone | Canrenone | 7α-thiomethylspironolactone | 6β-hydroxy-7α-thiomethylspironolactone |

| Time to Peak (Tmax) | ~2.6 hours | ~4.3 hours | - | - |

| Half-life (t½) | ~1.4 hours | ~16.5 hours | ~23.9 hours | ~126 hours |

| Protein Binding | >90% | >90% | >90% | >90% |

| Metabolism | Extensively metabolized in the liver to active metabolites. | Active metabolite of spironolactone. | Active metabolite of spironolactone. | Active metabolite of spironolactone. |

Data for cirrhotic patients shows longer half-lives.

Table 3: Clinical Efficacy in Major Trials

| Trial (Indication) | Patient Population | Treatment | Key Quantitative Outcomes |

| RALES (Heart Failure) | Severe heart failure (NYHA Class III-IV), LVEF ≤35% | Spironolactone (25 mg/day) vs. Placebo | - 30% reduction in all-cause mortality (p<0.001)- 35% reduction in hospitalization for heart failure (p<0.001) |

| Meta-analysis (Resistant Hypertension) | Patients with resistant hypertension | Spironolactone (add-on therapy) vs. Placebo | - Mean reduction in office systolic BP: -20.14 mmHg- Mean reduction in office diastolic BP: -5.73 mmHg |

| Meta-analysis (Resistant Hypertension) | Patients with resistant hypertension | Spironolactone vs. Alternative Drugs | - Mean reduction in 24-hour ambulatory systolic BP: -6.98 mmHg |

Data from the Randomized Aldactone Evaluation Study (RALES) and meta-analyses of clinical trials.

Experimental Protocols

Mineralocorticoid Receptor Competitive Binding Assay

This assay determines the affinity of a test compound (e.g., spironolactone) for the MR by measuring its ability to compete with a radiolabeled ligand.

Detailed Methodology:

-

Receptor Preparation: Prepare a source of MR, typically from cell lines overexpressing the human MR or from tissue homogenates known to be rich in MR (e.g., kidney).

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a high-affinity radioligand for the MR (e.g., [³H]-aldosterone).

-

Competition: To parallel wells, add increasing concentrations of the unlabeled test compound (spironolactone). Include control wells with no competitor (total binding) and wells with a large excess of unlabeled aldosterone (non-specific binding).

-

Equilibrium: Incubate the plates at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Aldosterone-Induced Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to antagonize aldosterone-induced gene transcription.

Detailed Methodology:

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293, CHO) and co-transfect them with two plasmids: one expressing the human MR and another containing a luciferase reporter gene under the control of an MRE promoter.

-

Cell Plating: Plate the transfected cells into a multi-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with a fixed, sub-maximal concentration of aldosterone to induce MR-mediated transcription. In parallel wells, co-treat the cells with aldosterone and increasing concentrations of spironolactone. Include appropriate controls (vehicle, aldosterone alone, spironolactone alone).

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation of the luciferase enzyme (typically 18-24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the cell lysates and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., co-transfected Renilla luciferase or a separate viability assay). Plot the normalized luciferase activity against the logarithm of the spironolactone concentration and fit the data to determine the IC50 value for transcriptional inhibition.

Structure-Activity Relationship (SAR)

The chemical structure of spironolactone is crucial for its activity as an MR antagonist. Key structural features that influence its binding affinity and antagonist properties include:

-

The γ-lactone ring at the C-17 position: This feature is essential for its antagonist activity.

-

The 7α-thioacetyl group: Modifications at this position can significantly alter both MR affinity and anti-androgenic activity. For instance, replacement of this group can lead to compounds with altered selectivity profiles.

-

Substitutions on the steroid backbone: Introduction of double bonds or other functional groups at various positions can impact receptor binding and metabolic stability.

Off-Target Effects and Side-Effect Profile

Spironolactone's structural similarity to other steroid hormones leads to cross-reactivity with their respective receptors, most notably the androgen receptor (AR). Its antagonist activity at the AR is responsible for its anti-androgenic side effects, such as gynecomastia, menstrual irregularities, and impotence. Spironolactone also has a lower affinity for the progesterone and glucocorticoid receptors. The primary electrolyte disturbance associated with spironolactone use is hyperkalemia, which necessitates careful monitoring of serum potassium levels, especially in patients with renal impairment or those taking other medications that can elevate potassium.

Conclusion

Spironolactone is a potent and effective mineralocorticoid receptor antagonist with a long history of clinical use. Its mechanism of action is well-characterized, involving the competitive inhibition of both genomic and non-genomic aldosterone signaling pathways. This guide has provided a comprehensive overview of the quantitative pharmacology of spironolactone, detailed key experimental protocols for its study, and visualized its mechanism of action and related workflows. A thorough understanding of these technical aspects is essential for the continued research and development of novel mineralocorticoid receptor antagonists with improved efficacy and safety profiles.

References

- 1. clinician.com [clinician.com]

- 2. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized Aldactone Evaluation Study - American College of Cardiology [acc.org]

- 5. Spironolactone: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-androgenic Properties of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone (B1682167), a potassium-sparing diuretic, exhibits significant anti-androgenic properties that are leveraged in the treatment of various androgen-dependent conditions. This technical guide provides a comprehensive overview of the molecular mechanisms, pharmacokinetics, and clinical applications of spironolactone as an anti-androgen. It delves into its direct competitive antagonism of the androgen receptor and its inhibitory effects on androgen biosynthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction

Spironolactone is a synthetic steroid that primarily functions as a competitive antagonist of the mineralocorticoid receptor, leading to its diuretic effect. Beyond this primary indication, it possesses notable anti-androgenic activity, making it a therapeutic option for conditions such as hirsutism, acne vulgaris, and female pattern hair loss.[1][2] The anti-androgenic effects of spironolactone are multifaceted, primarily attributed to its ability to competitively inhibit the androgen receptor (AR) and, to a lesser extent, to interfere with androgen synthesis.[3][4] This guide will explore these mechanisms in detail, presenting the current scientific understanding and methodologies for its study.

Mechanism of Action

Spironolactone's anti-androgenic activity stems from a dual mechanism:

-

Androgen Receptor Antagonism: Spironolactone and its active metabolites act as direct competitive antagonists of the androgen receptor.[3] They bind to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition blocks the subsequent conformational changes in the AR, its translocation to the nucleus, and the transcription of androgen-responsive genes.

-

Inhibition of Androgen Synthesis: Spironolactone has been shown to inhibit enzymes involved in steroidogenesis, thereby reducing the production of androgens. The primary target in this pathway is 17α-hydroxylase (CYP17A1) , a key enzyme in the synthesis of androgens. There is also some evidence, albeit conflicting, that spironolactone may weakly inhibit 5α-reductase , the enzyme responsible for converting testosterone to the more potent DHT.

Signaling Pathway of Androgen Receptor Inhibition by Spironolactone

The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of spironolactone.

Quantitative Data

Receptor Binding Affinity

The affinity of spironolactone and its metabolites for various steroid receptors is a key determinant of its activity and side-effect profile. The following table summarizes the binding affinities (Ki) and relative binding affinities (RBA) from various studies. It is important to note that reported values can vary significantly between different experimental setups.

| Compound | Receptor | Ki (nM) | Relative Binding Affinity (%) | Species |

| Spironolactone | Androgen Receptor (AR) | 1.76 - 670 | 2.7 - 67 (vs. DHT) | Human, Rat |

| Mineralocorticoid Receptor (MR) | 2.32 - 24 | - | Human | |

| Progesterone (B1679170) Receptor (PR) | 400 | - | Human | |

| Glucocorticoid Receptor (GR) | 32.6 | - | Human | |

| Canrenone | Androgen Receptor (AR) | - | 0.84 - 14 (vs. DHT) | Rat |

| 7α-thiomethylspironolactone | Androgen Receptor (AR) | - | ~4.2 (vs. DHT) | Rat |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | 0.87 | 136 (vs. Metribolone) | Human |

| Testosterone | Androgen Receptor (AR) | 1.01 | 117 (vs. Metribolone) | Human |

Data compiled from multiple sources.

Inhibition of Steroidogenic Enzymes

Spironolactone's ability to inhibit enzymes in the androgen biosynthesis pathway contributes to its anti-androgenic effects.

| Enzyme | IC50 | Species/System |

| 17α-hydroxylase (CYP17A1) | - | Guinea Pig Adrenal Microsomes |

| 5α-reductase | Weak inhibition reported | In vitro and in vivo studies |

Note: Specific IC50 values for spironolactone's inhibition of human 17α-hydroxylase are not consistently reported in the literature.

Effect on Serum Testosterone Levels

Clinical studies on the effect of spironolactone on serum testosterone levels in women have yielded inconsistent results. A meta-analysis of randomized controlled trials concluded that there is no significant change in total testosterone levels with spironolactone treatment compared to placebo. However, some individual studies have reported a decrease in testosterone levels, particularly at higher doses. The clinical relevance of these changes remains a subject of investigation, with the primary anti-androgenic effect attributed to receptor blockade.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of spironolactone for the androgen receptor using a competitive radioligand binding assay.

Objective: To determine the IC50 and subsequently the Ki of spironolactone for the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of androgen receptors)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Spironolactone (test compound)

-

Unlabeled R1881 (for determining non-specific binding)

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cytosol Preparation: Prepare rat ventral prostate cytosol by homogenization and ultracentrifugation to isolate the cytosolic fraction containing the androgen receptors.

-

Assay Setup: In a series of tubes, add a constant concentration of [³H]-R1881 and the prepared cytosol.

-

Competition: Add increasing concentrations of unlabeled spironolactone to the tubes. Include control tubes with only the radioligand and cytosol (total binding) and tubes with an excess of unlabeled R1881 (non-specific binding).

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the spironolactone concentration. Determine the IC50 value (the concentration of spironolactone that inhibits 50% of the specific binding of [³H]-R1881). Calculate the Ki value using the Cheng-Prusoff equation.

Steroidogenesis Inhibition Assay (17α-hydroxylase)

This protocol describes a cell-based assay to evaluate the inhibitory effect of spironolactone on 17α-hydroxylase activity.

Objective: To determine the IC50 of spironolactone for the inhibition of 17α-hydroxylase.

Materials:

-

H295R human adrenocortical carcinoma cell line (expresses key steroidogenic enzymes)

-

Cell culture medium and supplements

-

Spironolactone (test compound)

-

Forskolin (B1673556) (to stimulate steroidogenesis)

-

Progesterone (substrate for 17α-hydroxylase)

-

ELISA kits or LC-MS/MS for quantifying 17α-hydroxyprogesterone and cortisol

Procedure:

-

Cell Culture: Culture H295R cells in appropriate medium until they reach a suitable confluency.

-

Treatment: Treat the cells with various concentrations of spironolactone for a predetermined period (e.g., 24-48 hours).

-

Stimulation: Add forskolin and progesterone to the cell culture medium to stimulate steroidogenesis and provide the substrate for 17α-hydroxylase.

-

Incubation: Incubate the cells for a defined period to allow for enzymatic conversion.

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification of Steroids: Measure the concentrations of 17α-hydroxyprogesterone and cortisol in the supernatant using specific ELISA kits or LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition of 17α-hydroxyprogesterone and cortisol production at each spironolactone concentration. Plot the percentage of inhibition against the logarithm of the spironolactone concentration to determine the IC50 value.

Visualizations

Experimental Workflow: High-Throughput Screening for Anti-Androgenic Compounds

The following diagram outlines a typical workflow for a high-throughput screening (HTS) campaign to identify novel anti-androgenic compounds.

Logical Workflow: Clinical Trial Design for Hirsutism Treatment

This diagram illustrates a typical logical workflow for a randomized controlled clinical trial evaluating the efficacy of spironolactone for the treatment of hirsutism.

Conclusion

Spironolactone is a well-established medication with significant anti-androgenic properties. Its primary mechanism of action involves competitive antagonism of the androgen receptor, with a secondary contribution from the inhibition of androgen synthesis. The quantitative data on its receptor binding and enzymatic inhibition, while variable, provide a solid foundation for understanding its pharmacological profile. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical resource for researchers and drug development professionals. Further research is warranted to fully elucidate the clinical implications of its effects on steroidogenesis and to develop more targeted anti-androgenic therapies with improved side-effect profiles.

References

- 1. In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIRSUTISM: EVALUATION AND TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effect of Spironolactone and Potassium Canrenoate on Cytosolic and Nuclear Androgen and Estrogen Receptors of Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Spironolactone: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist, has been a cornerstone in the management of various cardiovascular and endocrine conditions for decades. Its therapeutic efficacy is intrinsically linked to its complex in vivo journey, characterized by extensive metabolism and the formation of several active metabolites. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of spironolactone, intended for researchers, scientists, and drug development professionals. We delve into the critical aspects of its absorption, distribution, metabolism, and excretion (ADME), present quantitative pharmacokinetic data in a comparative tabular format, and provide detailed experimental protocols for its quantification in biological matrices. Furthermore, this guide visualizes the intricate metabolic pathways and experimental workflows using the DOT language for clear and concise representation.

Introduction

Spironolactone exerts its pharmacological effects primarily by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor in the distal convoluted renal tubule. This action leads to increased sodium and water excretion while conserving potassium. However, spironolactone itself is considered a prodrug, with a short biological half-life. Its sustained therapeutic activity is largely attributed to its active metabolites, most notably canrenone (B1668266) and 7α-thiomethylspironolactone. Understanding the biotransformation of spironolactone and the pharmacokinetic profiles of both the parent drug and its metabolites is paramount for optimizing its clinical use and for the development of novel aldosterone antagonists.

Pharmacokinetics of Spironolactone and its Metabolites

The pharmacokinetic profile of spironolactone is characterized by rapid absorption, high plasma protein binding, extensive hepatic metabolism, and excretion of its metabolites primarily through urine and bile.

Absorption

Following oral administration, spironolactone is well-absorbed from the gastrointestinal tract. The bioavailability of spironolactone is significantly enhanced when taken with food, with studies showing an increase in the area under the curve (AUC) of approximately 95.4%.[1]

Distribution

Spironolactone and its metabolites are highly bound to plasma proteins, with a binding percentage exceeding 90%.[1] They primarily bind to albumin and alpha-1-acid glycoprotein.[1]

Metabolism

Spironolactone undergoes extensive and rapid metabolism, primarily in the liver. The metabolic pathways can be broadly categorized into two main routes: one involving the removal of the sulfur moiety and the other retaining it.[1]

-

Sulfur-Removal Pathway: The primary metabolite in this pathway is canrenone . This was once considered the principal active metabolite.

-

Sulfur-Retention Pathway: This pathway leads to the formation of sulfur-containing metabolites, with 7α-thiomethylspironolactone (TMS) being the major metabolite in terms of plasma concentrations after a single oral dose.[2] Another important metabolite in this pathway is 6β-hydroxy-7α-thiomethylspironolactone (HTMS) .

The initial step in the metabolism of spironolactone involves the deacetylation of the parent compound, a reaction catalyzed by microsomal and cytosolic esterases in various tissues, including the liver and kidneys. Subsequent enzymatic reactions, including hydroxylation and methylation, lead to the formation of the various active and inactive metabolites. Cytochrome P450 enzymes are also involved in the metabolism of spironolactone.

Excretion

The metabolites of spironolactone are primarily excreted in the urine (42-56%) and secondarily in the feces via biliary excretion (14.2-14.6%). Unchanged spironolactone is not detected in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of spironolactone and its major active metabolites in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Spironolactone and its Metabolites after a Single Oral Dose

| Compound | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | AUC (ng·hr/mL) |

| Spironolactone | 200 | 72 - 763 | 1.0 - 2.6 | 1.4 | 231 |

| Canrenone | 200 | 155 - 415 | 4.3 | 16.5 | 2173 |

| 7α-thiomethylspironolactone | 200 | 359 | ~2.8 | 13.8 | 2804 |

| 6β-hydroxy-7α-thiomethylspironolactone | 200 | 101 | ~4.0 | 15.0 | 1727 |

Data compiled from multiple sources, and represent a range of reported values.

Table 2: Steady-State Pharmacokinetic Parameters of Spironolactone and its Metabolites (100 mg once daily for 15 days)

| Compound | Cmax,ss (ng/mL) | Tmax,ss (hr) | Half-life (t½) (hr) | AUC(0-24),ss (ng·hr/mL) |

| Spironolactone | 80 ± 20 | 2.6 ± 1.5 | 1.4 ± 0.5 | 231 ± 50 |

| Canrenone | 181 ± 39 | 4.3 ± 1.4 | 16.5 ± 6.3 | 2173 ± 312 |

| 7α-thiomethylspironolactone | 391 ± 118 | ~3.0 | 13.8 ± 6.4 | 2804 ± 777 |

| 6β-hydroxy-7α-thiomethylspironolactone | 125 ± 24 | ~4.0 | 15.0 ± 4.0 | 1727 ± 367 |

Data presented as mean ± SD.

Experimental Protocols

The quantification of spironolactone and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection are the most commonly employed analytical techniques.

Sample Preparation from Human Plasma

A common method for extracting spironolactone and its metabolites from plasma is protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Protocol: Protein Precipitation and Solid-Phase Extraction

-

Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

-

Protein Precipitation: To 200 µL of plasma, add a protein precipitating agent such as methanol (B129727) or acetonitrile (B52724). Vortex the mixture to ensure thorough mixing.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute spironolactone and its metabolites with a stronger solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

HPLC-UV Method

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid). The exact ratio may vary depending on the specific separation requirements.

-

Flow Rate: Typically 1 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 48°C).

-

Detection Wavelength: 240 nm for spironolactone and 285 nm for canrenone.

LC-MS/MS Method

LC-MS/MS offers higher sensitivity and selectivity for the quantification of spironolactone and its metabolites.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column.

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: Adapted for the LC-MS/MS system, typically in the range of 0.2-0.5 mL/min.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Spironolactone: e.g., m/z 417.1 → 341.1

-

Canrenone: e.g., m/z 341.1 → 107.0

-

Internal Standard (e.g., Canrenone-d6): e.g., m/z 347.1 → 107.0

-

Visualizing Metabolic Pathways and Workflows

Spironolactone Metabolic Pathway

The following diagram illustrates the major metabolic pathways of spironolactone.

Caption: Major metabolic pathways of spironolactone in vivo.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines a typical experimental workflow for a spironolactone pharmacokinetic study.

Caption: Experimental workflow for a spironolactone pharmacokinetic study.

Conclusion

The in vivo disposition of spironolactone is a complex interplay of absorption, distribution, and extensive metabolism, resulting in a variety of pharmacologically active and inactive compounds. The primary active metabolites, 7α-thiomethylspironolactone and canrenone, exhibit longer half-lives than the parent drug and are major contributors to its therapeutic effects. A thorough understanding of these pharmacokinetic and metabolic pathways, facilitated by robust analytical methodologies, is essential for the continued clinical application of spironolactone and the development of next-generation mineralocorticoid receptor antagonists. This guide provides a foundational resource for professionals engaged in these endeavors.

References

Spironolactone and Its Metabolites: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist, is a widely prescribed medication for various cardiovascular and endocrine conditions. However, spironolactone itself is a prodrug, and its therapeutic effects and side effects are largely mediated by a complex profile of active metabolites. This technical guide provides an in-depth overview of the primary metabolites of spironolactone, their distinct biological activities, and the experimental methodologies used to characterize them. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Introduction

Spironolactone exerts its pharmacological effects primarily through the antagonism of the mineralocorticoid receptor (MR) and the androgen receptor (AR).[1][2] Upon oral administration, spironolactone undergoes extensive and rapid metabolism, leading to the formation of several active metabolites.[3][4] Understanding the biotransformation of spironolactone and the individual contributions of its metabolites is crucial for a complete comprehension of its mechanism of action, clinical efficacy, and adverse effect profile. This guide focuses on the key metabolites, their formation, and their specific interactions with biological targets.

Metabolism of Spironolactone

Spironolactone is metabolized via two primary pathways: one involving the removal of the thioacetyl group (dethioacetylation) and another where the sulfur moiety is retained and modified.[3] The initial deacetylation of spironolactone is a critical step in the formation of its biologically active metabolites and is catalyzed by esterases in various tissues, including the liver and kidneys.

The major active metabolites of spironolactone are:

-

Canrenone: Formed by the removal of the 7α-thioacetyl group.

-

7α-thiomethylspironolactone (7α-TMS): A sulfur-containing metabolite that is considered the major active form of spironolactone.

-

6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS): A further hydroxylated metabolite of 7α-TMS.

-

7α-thiospironolactone (7α-TS): A precursor to 7α-TMS.

The metabolic conversion of spironolactone is a complex process involving multiple enzymatic steps, primarily occurring in the liver.

Metabolic pathway of spironolactone.

Biological Activity of Spironolactone Metabolites

The pharmacological activity of spironolactone is a composite of the actions of its various metabolites, which exhibit different affinities for mineralocorticoid and androgen receptors.

Mineralocorticoid Receptor (MR) Antagonism

The primary therapeutic effect of spironolactone, its diuretic and antihypertensive action, is due to the blockade of the mineralocorticoid receptor in the renal tubules. This antagonism prevents aldosterone-mediated sodium and water retention and potassium excretion.

-

7α-thiomethylspironolactone (7α-TMS) is the major contributor to the antimineralocorticoid effect of spironolactone, accounting for approximately 80% of its potassium-sparing activity.

-

Canrenone also possesses antimineralocorticoid activity and is responsible for about 10-25% of the potassium-sparing effect.

The antagonism of the MR by these metabolites leads to a reduction in the expression of aldosterone-induced proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, in the distal nephron.

Mineralocorticoid receptor signaling pathway.

Androgen Receptor (AR) Antagonism

Spironolactone and its metabolites also act as antagonists at the androgen receptor, which underlies their use in treating conditions of androgen excess and their antiandrogenic side effects, such as gynecomastia in males.

-

Spironolactone itself, as well as its metabolites 7α-thiomethylspironolactone and 7α-thiospironolactone , have been shown to possess affinity for the androgen receptor.

-

Canrenone is a less potent antiandrogen compared to spironolactone.

The antiandrogenic effect is achieved through competitive inhibition of the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR, thereby preventing the receptor's activation and the subsequent transcription of androgen-responsive genes.

Androgen receptor signaling pathway.

Quantitative Data on Spironolactone and its Metabolites

The following tables summarize key quantitative data for spironolactone and its major active metabolites.

Table 1: Pharmacokinetic Parameters

| Compound | Half-life (hours) |

| Spironolactone | 1.4 |

| Canrenone | 16.5 |

| 7α-thiomethylspironolactone (7α-TMS) | 13.8 |

| 6β-hydroxy-7α-thiomethylspironolactone (HTMS) | 15.0 |

Note: Half-life values can vary depending on the patient population and clinical condition.

Table 2: Receptor Binding and Activity

| Compound | Receptor | Action | Affinity (IC50/Ki) |

| Spironolactone | Mineralocorticoid Receptor (MR) | Antagonist | Ki: 2.32 nM; IC50: 2.4-60 nM |

| Androgen Receptor (AR) | Antagonist | IC50: 13-670 nM | |

| Canrenone | Mineralocorticoid Receptor (MR) | Antagonist | More potent than spironolactone |

| Androgen Receptor (AR) | Antagonist | Less potent than spironolactone | |

| Progesterone Receptor (PR) | Agonist | Ki: 300 nM | |

| 7α-thiomethylspironolactone | Androgen Receptor (AR) | Antagonist | Similar affinity to spironolactone |

| 7α-thiospironolactone | Androgen Receptor (AR) | Antagonist | Similar affinity to spironolactone |

Note: Affinity values are compiled from various in vitro studies and may differ based on experimental conditions.

Experimental Protocols

The characterization and quantification of spironolactone and its metabolites are typically performed using a combination of chromatographic and spectrometric techniques.

Sample Preparation and Extraction

A common method for extracting spironolactone and its metabolites from biological matrices like plasma or serum is liquid-liquid extraction or protein precipitation.

Example Protocol: Protein Precipitation

-

To 40 µL of serum sample, add 80 µL of acetonitrile (B52724) containing an internal standard (e.g., Testosterone-D3).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

Chromatographic Separation and Quantification

High-performance liquid chromatography (HPLC) is the standard method for separating spironolactone and its metabolites prior to detection.

Typical HPLC Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or orthophosphoric acid).

-

Detection: UV detection at specific wavelengths (e.g., 245 nm for spironolactone and 7α-TMS, and 280 nm for canrenone) or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).

Experimental workflow for metabolite analysis.

In Vitro Receptor Binding and Activity Assays

The biological activity of spironolactone metabolites is assessed using various in vitro assays.

Receptor Binding Assays: These assays measure the affinity of the metabolites for their target receptors. A common method is a competitive binding assay using radiolabeled ligands.

General Protocol:

-

Prepare a source of the receptor (e.g., cell lysates or purified receptor).

-

Incubate the receptor with a constant concentration of a radiolabeled ligand (e.g., [3H]aldosterone for MR, [3H]DHT for AR).

-

Add increasing concentrations of the unlabeled test compound (spironolactone metabolite).

-

After incubation, separate the receptor-bound from the free radioligand.

-

Measure the radioactivity of the bound fraction.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Reporter Gene Assays: These assays measure the functional activity (agonist or antagonist) of the metabolites.

General Protocol:

-

Transfect cells with a plasmid containing the receptor of interest and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.

-

Treat the cells with the test compound in the presence or absence of the natural hormone agonist.

-

Measure the expression of the reporter gene (e.g., by measuring luciferase activity).

-

An increase in reporter activity indicates agonism, while a decrease in agonist-induced activity indicates antagonism.

Conclusion

The biological activity of spironolactone is a complex interplay of its parent form and a suite of active metabolites. The primary metabolites, 7α-thiomethylspironolactone and canrenone, are major contributors to its therapeutic effects through their potent antagonism of the mineralocorticoid receptor. Concurrently, these and other metabolites mediate the antiandrogenic effects of the drug. A thorough understanding of the metabolic profile and the specific activities of each metabolite is essential for optimizing therapeutic strategies and minimizing adverse effects associated with spironolactone treatment. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these important pharmacological agents.

References

In Vitro Binding Affinity of Spironolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Spironolactone (B1682167) to its primary and secondary steroid hormone receptor targets. Spironolactone is a potassium-sparing diuretic and a potent antagonist of the mineralocorticoid receptor (MR). However, its clinical utility and side-effect profile are significantly influenced by its interactions with other steroid receptors, including the androgen receptor (AR), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR). Understanding the nuances of these binding affinities is crucial for drug development and mechanistic studies.

Quantitative Binding Affinity Data

The following tables summarize the in vitro binding affinity of Spironolactone and its major active metabolite, canrenone, to the mineralocorticoid, androgen, progesterone, and glucocorticoid receptors. The data, presented as K_i_ (inhibition constant), IC_50_ (half-maximal inhibitory concentration), and Relative Binding Affinity (RBA), have been compiled from various studies to provide a comparative overview.

Table 1: Spironolactone Binding Affinity Data

| Receptor | Ligand | K_i_ (nM) | IC_50_ (nM) | Relative Binding Affinity (%) | Species/System | Reference |

| Mineralocorticoid Receptor (MR) | Spironolactone | 2.32 | 2.4–60 | - | Human | [1] |

| Spironolactone | - | - | High | Rat Kidney | [2] | |

| Androgen Receptor (AR) | Spironolactone | 39.4 | 13–670 | 2.7–67 | Human/Rat | [1] |

| Spironolactone | - | 67 | - | Rat Prostate Cytosol | [1] | |

| Progesterone Receptor (PR) | Spironolactone | 400 | >25,000 | - | Human | [1] |

| Glucocorticoid Receptor (GR) | Spironolactone | 32.6 | 1,400–6,920 | Very Low | Human |

Table 2: Canrenone Binding Affinity Data

| Receptor | Ligand | K_i_ (nM) | IC_50_ (nM) | Relative Binding Affinity (%) | Species/System | Reference |

| Mineralocorticoid Receptor (MR) | Canrenone | - | - | - | - | |

| Androgen Receptor (AR) | Canrenone | - | - | 0.84 - 14 | Human/Rat | |

| Progesterone Receptor (PR) | Canrenone | 300 | - | - | Human Uterine Cytosol | |

| Glucocorticoid Receptor (GR) | Canrenone | - | - | - | - |

Note: Dashes (-) indicate that specific data was not available in the cited sources. The wide range of reported values can be attributed to different experimental conditions, such as the radioligand used, tissue or cell line source, and assay methodology.

Experimental Protocols: Radioligand Displacement Assay

The binding affinity of Spironolactone and its metabolites to steroid hormone receptors is most commonly determined using a competitive radioligand binding assay. This method measures the ability of a test compound (the "cold" ligand, e.g., Spironolactone) to displace a radiolabeled ("hot") ligand from its receptor.

Materials

-

Receptor Source:

-

Transfected cell lines expressing the receptor of interest (e.g., COS-1 or HEK293 cells expressing human MR, AR, PR, or GR).

-

Tissue homogenates from animal models (e.g., rat kidney cytosol for MR, rat prostate cytosol for AR).

-

-

Radioligands:

-

For MR: [³H]-Aldosterone or [³H]-Dexamethasone.

-

For AR: [³H]-Dihydrotestosterone (DHT) or [³H]-Metribolone.

-

For PR: [³H]-Progesterone.

-

For GR: [³H]-Dexamethasone.

-

-

Test Compound: Spironolactone or its metabolites dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Assay Buffer: Tris-HCl based buffer, often containing additives like MgCl₂, EDTA, and protease inhibitors to maintain receptor integrity.

-

Wash Buffer: Cold assay buffer.

-

Separation Method:

-

Rapid filtration through glass fiber filters (e.g., GF/C or GF/B) to separate bound from free radioligand.

-

Dextran-coated charcoal absorption to remove unbound ligand.

-

-

Scintillation Fluid and Counter: For quantifying the radioactivity.

Procedure

-

Receptor Preparation:

-

Cell Culture: Culture transfected cells to a suitable density and harvest. Prepare a cell lysate or membrane fraction.

-

Tissue Homogenization: Homogenize the target tissue in cold lysis buffer. Centrifuge to obtain a cytosolic or membrane fraction containing the receptors.

-

Determine the protein concentration of the receptor preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a series of tubes or a 96-well plate, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of the unlabeled test compound (Spironolactone).

-

To determine non-specific binding, add a high concentration of a known unlabeled competing ligand to a separate set of tubes.

-

To determine total binding, add only the radioligand and buffer.

-

-

Incubation:

-

Add the receptor preparation to each tube.

-

Incubate the mixture to allow the binding to reach equilibrium. Incubation times and temperatures can vary depending on the receptor and ligands but are typically performed at low temperatures (0-4°C) to minimize receptor degradation.

-

-

Separation of Bound and Free Ligand:

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Charcoal Adsorption: Add a dextran-coated charcoal slurry to the incubation mixture, incubate for a short period, and then centrifuge to pellet the charcoal with the unbound ligand. The supernatant will contain the receptor-bound ligand.

-

-

Quantification:

-

Place the filters or an aliquot of the supernatant into scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

-

Determine the IC_50_ value from the curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (K_i_) from the IC_50_ using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand for the receptor.

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the classical signaling pathways for the mineralocorticoid, androgen, and progesterone receptors, and indicate where Spironolactone acts as an antagonist.

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Spironolactone Antagonism.

Caption: Androgen Receptor (AR) Signaling Pathway and Spironolactone Antagonism.

References

The Spirolactone Scaffold: A Deep Dive into the Structural Activity Relationship of Spironolactone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone (B1682167), a steroidal lactone, has been a cornerstone in the management of conditions such as hypertension and heart failure for decades. Its primary mechanism of action involves the competitive antagonism of the mineralocorticoid receptor (MR), thereby blocking the effects of aldosterone (B195564).[1] However, the clinical utility of spironolactone is often tempered by its off-target effects, primarily stemming from its interaction with other steroid hormone receptors, including the androgen receptor (AR) and progesterone (B1679170) receptor (PR).[2] This has spurred extensive research into the development of spironolactone analogs with improved selectivity and potency. This in-depth technical guide explores the critical structural determinants of spironolactone and its analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Structural Features and Key Modification Sites

The spironolactone molecule possesses a rigid tetracyclic steroid nucleus with a unique spirolactone ring at the C17 position. The structural activity relationship (SAR) of spironolactone analogs is primarily dictated by modifications at three key positions: the C6/C7 position of the A-ring, the C7 position, and the C17-spirolactone ring.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the binding affinities and in vivo activities of various spironolactone analogs.

Table 1: Mineralocorticoid Receptor (MR) Binding Affinity and In Vivo Activity of Spironolactone Analogs

| Compound | Modification | Relative Binding Affinity (RBA) vs. Aldosterone | In Vivo Antimineralocorticoid Activity (vs. Spironolactone) | Reference |

| Spironolactone | - | 1.0 | 1.0 | [3] |

| Prorenone | 6β,7β-methylene | 1.52 | 1.41 | [3] |

| Canrenone | Δ6-dehydro | Lower than Spironolactone | Active metabolite | [4] |

| Eplerenone (B1671536) | 9α,11α-epoxy; 7α-methoxycarbonyl | 0.025 - 0.05 (vs. Spironolactone) | ~50-75% of Spironolactone | |

| Drospirenone | 6β,7β:15β,16β-dimethylene | Potent MR antagonist | Potent | |

| SC 25152 | Undisclosed | 1.13 (human kidney) / 0.86 (rat kidney) (Ka vs. Spironolactone) | - |

Table 2: Androgen Receptor (AR) and Progesterone Receptor (PR) Binding Affinity of Spironolactone Analogs

| Compound | Androgen Receptor (AR) Binding Affinity | Progesterone Receptor (PR) Binding Affinity | Reference |

| Spironolactone | Moderate (IC50 = 77 nM) | Moderate | |

| Eplerenone | Very low | Very low | |

| Drospirenone | Antagonist | Agonist | |

| SC 25152 | Reduced (19-24% of Spironolactone's Ka) | - |